6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyridazin-3-one
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Overview
Description
6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyridazin-3-one is a complex organic compound that features a pyridazinone core substituted with pyrazole and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the pyrazole and piperidine groups through nucleophilic substitution and coupling reactions. Common reagents used in these steps include pyrazole derivatives, piperidine, and various coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Researchers could explore its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound’s structure suggests it could have pharmacological properties, such as anti-inflammatory or anticancer activity. Further studies are needed to confirm these effects.
Industry: In material science, the compound could be used to develop new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyridazin-3-one exerts its effects depends on its interaction with molecular targets. Potential targets include enzymes, receptors, and other proteins involved in various biological pathways. The compound may bind to these targets, altering their activity and leading to specific biological outcomes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(3,5-dimethylpyrazol-1-yl)pyridazine: This compound shares a similar pyridazine core but lacks the piperidine and benzoyl groups, which may result in different chemical and biological properties.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: This compound features a pyrazole and benzoic acid moiety, differing from the pyridazinone structure of the target compound.
Uniqueness
6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyridazin-3-one is unique due to its combination of pyrazole, piperidine, and pyridazinone moieties. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-17-15-18(2)30(26-17)22-7-8-23(32)31(27-22)20-9-13-28(14-10-20)24(33)19-5-3-6-21(16-19)29-12-4-11-25-29/h3-8,11-12,15-16,20H,9-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDJNBMBEAHWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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